molecular formula C10H15ClN6OS B14613520 N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea CAS No. 56922-01-1

N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N'-ethylthiourea

Cat. No.: B14613520
CAS No.: 56922-01-1
M. Wt: 302.79 g/mol
InChI Key: AWXSWHLUIWZKHH-UHFFFAOYSA-N
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Description

N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a morpholine ring, a triazine ring, and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the reaction of 4-chloro-6-(morpholin-4-yl)-1,3,5-triazine with N-ethylthiourea. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole: This compound shares the morpholine ring and chlorine atom but has a different core structure.

    N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine: Similar in having a morpholine ring and chlorine atom, but with a quinazoline core.

    4-Chloro-6-(morpholin-4-yl)pyrimidine-5-carboxaldehyde: Contains a morpholine ring and chlorine atom, with a pyrimidine core.

Uniqueness

N-[4-Chloro-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to its specific combination of a triazine ring, morpholine ring, and thiourea group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

56922-01-1

Molecular Formula

C10H15ClN6OS

Molecular Weight

302.79 g/mol

IUPAC Name

1-(4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-yl)-3-ethylthiourea

InChI

InChI=1S/C10H15ClN6OS/c1-2-12-10(19)16-8-13-7(11)14-9(15-8)17-3-5-18-6-4-17/h2-6H2,1H3,(H2,12,13,14,15,16,19)

InChI Key

AWXSWHLUIWZKHH-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=NC(=NC(=N1)Cl)N2CCOCC2

Origin of Product

United States

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